Sitagliptin FP impurity A, also known as Sitagliptin Fumarate Adduct, is a compound with the Chemical Abstracts Service number 2088771-60-0. It is a mixture of diastereomers and serves as an impurity in the pharmaceutical formulation of Sitagliptin, which is primarily used for managing type 2 diabetes mellitus. The molecular formula of Sitagliptin FP impurity A is C20H19F6N5O5, with a molecular weight of 523.39 g/mol. This compound plays a crucial role in quality control and assurance during the production of Sitagliptin and its related formulations, ensuring compliance with regulatory standards during drug development and manufacturing processes .
Sitagliptin FP impurity A can be synthesized through various methods typically employed in pharmaceutical chemistry. One common approach involves the reaction of Sitagliptin with fumaric acid under controlled conditions to form the fumarate adduct. This synthesis may require specific catalysts or solvents to optimize yield and purity. Additionally, alternative synthetic routes could involve modifications to existing Sitagliptin synthesis pathways to introduce the fumarate moiety selectively. Detailed methodologies are often proprietary or not fully disclosed due to commercial interests .
The primary applications of Sitagliptin FP impurity A include:
Interaction studies involving Sitagliptin FP impurity A focus on its behavior within formulations containing Sitagliptin. These studies are essential for understanding how impurities affect drug stability, efficacy, and safety profiles. Investigations may include assessing the impact of this impurity on enzyme activity related to Dipeptidyl Peptidase-4 inhibition or evaluating its influence on pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion when co-administered with therapeutic doses of Sitagliptin.
Sitagliptin FP impurity A can be compared with several similar compounds that also function as Dipeptidyl Peptidase-4 inhibitors or related impurities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Sitagliptin | 486460-32-6 | Primary therapeutic agent for type 2 diabetes |
| Saxagliptin | 361442-04-8 | Another Dipeptidyl Peptidase-4 inhibitor |
| Linagliptin | 608633-37-9 | Long-lasting Dipeptidyl Peptidase-4 inhibitor |
| Vildagliptin | 274901-16-5 | Dipeptidyl Peptidase-4 inhibitor with unique structure |
| Sitagliptin EP Impurity A | 823817-58-9 | Related impurity with distinct properties |
Uniqueness: What sets Sitagliptin FP impurity A apart from these compounds is its specific role as an impurity rather than a primary therapeutic agent. Its unique structural features and potential effects on drug formulation stability underscore its importance in pharmaceutical development.
Sitagliptin FP impurity A, chemically known as 2-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro- [1] [2] [4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)succinic acid, can be synthesized through a systematic four-step synthetic pathway utilizing 2,4,5-trifluorophenylacetic acid as the starting material [2]. The molecular formula is C20H19F6N5O5 with a molecular weight of 523.4 g/mol [1] [12].
The synthetic pathway involves four distinct chemical transformations, each optimized for maximum yield and purity [2]. The first step employs a reduction reaction where 2,4,5-trifluorophenylacetic acid undergoes reduction using potassium borohydride in combination with boron trifluoride diethyl etherate as the preferred catalyst system [2]. This reduction is conducted in tetrahydrofuran at temperatures maintained between 10-25°C, yielding compound 2 with reported yields ranging from 91.3% to 92.4% [2].
The second step involves oxidation of the alcohol intermediate using hypochlorite in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl and potassium bromide in dichloromethane [2]. Temperature control remains critical, with optimal conditions maintained at 10-25°C to achieve yields between 82.3% and 88.9% [2]. Alternative oxidizing agents include pyridinium chlorochromate and activated manganese dioxide, though hypochlorite demonstrates superior performance [2].
The third step utilizes a Knoevenagel condensation reaction between the aldehyde intermediate and malonic acid in the presence of pyridine as a base catalyst [2]. This reaction proceeds under reflux conditions in toluene with concurrent water removal, achieving yields between 91.2% and 93.6% [2]. The reaction mechanism involves nucleophilic attack of the activated methylene group of malonic acid on the carbonyl carbon of the aldehyde, followed by elimination of water to form the α,β-unsaturated carboxylic acid [2].
The final step involves condensation or ammonolysis between compound 4 and 3-(trifluoromethyl)-5,6,7,8-tetrahydro [1] [2] [4]triazolo[4,3-a]pyrazine hydrochloride [2]. This reaction employs 1,1'-carbonyldiimidazole as the condensation reagent and triethylamine as base in ethyl acetate at room temperature [2]. The molar ratio of reactants is maintained at 1:1 to 1.2, with reaction yields ranging from 81.2% to 87.8% [2].
Table 1: Synthetic Pathways and Reaction Conditions for Sitagliptin FP Impurity A
| Synthesis Step | Starting Material | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Step 1: Reduction | 2,4,5-Trifluorophenylacetic acid | Potassium borohydride/Boron trifluoride diethyl etherate, THF, 10-25°C | 91.3-92.4 |
| Step 2: Oxidation | Compound 2 (alcohol intermediate) | Hypochlorite/TEMPO/KBr, Dichloromethane, 10-25°C | 82.3-88.9 |
| Step 3: Knoevenagel Condensation | Compound 3 (aldehyde intermediate) + Malonic acid | Pyridine, Toluene, reflux with water removal | 91.2-93.6 |
| Step 4: Condensation/Ammonolysis | Compound 4 + 3-(Trifluoromethyl)-5,6,7,8-tetrahydro [1] [2] [4]triazolo[4,3-a]pyrazine hydrochloride | CDI, Triethylamine, Ethyl acetate, Room temperature | 81.2-87.8 |
An alternative synthesis route involves formation of Sitagliptin FP impurity A through addition reactions between sitagliptin and fumaric acid under specific reaction conditions [16]. This method utilizes pyridine or triethylamine as base catalysts in tetrahydrofuran or N,N-dimethylformamide at temperatures ranging from 40°C to 70°C [16]. The molar ratio of sitagliptin to fumaric acid is maintained at 1:1 to 1.2, with reaction times varying from 4 to 15 hours depending on temperature and catalyst selection [16].
The isolation of Sitagliptin FP impurity A from complex pharmaceutical matrices requires sophisticated chromatographic techniques tailored to achieve optimal separation and recovery [14]. Ultra-high-performance liquid chromatography coupled with mass spectrometry represents the primary analytical method for identification and quantification of this impurity in sitagliptin formulations [14].
Preparative high-performance liquid chromatography using Luna C18 columns (150 × 25 mm, 5 μm particle size) provides effective separation with mobile phases consisting of acetonitrile and 0.1% formic acid in water [14]. The gradient elution program typically begins with 3% acetonitrile, increases to 98% over 2.5 minutes, maintains this composition for 1 minute, then returns to initial conditions [14]. Flow rates are optimized at 0.4 mL/min for analytical separations with column temperatures maintained at 35°C [14].
For preparative isolation, the method is scaled proportionally with flow rates increased to accommodate larger sample volumes while maintaining resolution [14]. Fraction collection is performed based on ultraviolet response monitoring at 210 nm and 254 nm wavelengths, with mass spectrometric confirmation of collected fractions [14]. The isolated fractions undergo lyophilization to obtain solid material with purities exceeding 99% [7].
Supercritical fluid chromatography offers distinct advantages for isolation of pharmaceutical impurities, including rapid method development and clean separation without extensive solvent removal [15]. This technique utilizes carbon dioxide as the primary mobile phase with organic cosolvents such as methanol or acetonitrile [15]. The method development process can screen hundreds of stationary phase and solvent combinations in automated overnight runs [15].
The efficiency of supercritical fluid chromatography derives from superior mass transfer properties and the ability to rapidly evaporate carbon dioxide, leaving behind concentrated target compounds [15]. Development timelines for isolation methods are significantly reduced compared to traditional liquid chromatography approaches, with complete isolation achievable within hours rather than days [15].
Solid phase extraction serves as an effective prefractionation technique for enriching Sitagliptin FP impurity A from complex matrices [20]. Amino-bonded silica cartridges (10 gram capacity) are conditioned with hexane followed by gradient elution using hexane-ethanol mixtures [20]. The elution sequence typically involves hexane (1 column volume), hexane-ethanol 98:2 (1 column volume), hexane-ethanol 95:5 (1 column volume), and hexane-ethanol 90:10 (1 column volume) [20].
This prefractionation approach can increase impurity concentration from 19% to 75% while reducing sample mass from 1.1 grams to approximately 300 milligrams [20]. The enriched fractions are subsequently suitable for further purification using preparative chromatography with reduced solvent consumption and improved efficiency [20].
Table 2: Isolation Techniques for Sitagliptin FP Impurity A
| Technique | Column/Stationary Phase | Mobile Phase | Advantages |
|---|---|---|---|
| Preparative HPLC | Luna C18 (150 × 25 mm, 5 μm) | Acetonitrile/0.1% Formic acid in water | High resolution, good for complex mixtures |
| Supercritical Fluid Chromatography (SFC) | Various CO2-based mobile phases | CO2 with organic cosolvents | Rapid method development, clean isolation |
| Solid Phase Extraction (SPE) | NH2 cartridges (10 g) | Hexane/Ethanol gradients | Cost-effective, low solvent consumption |
| Flash Chromatography | C18 reversed-phase columns | Water/Methanol or Acetonitrile gradients | Scalable, efficient for mg to g amounts |
| Normal Phase Chromatography | Silica-based packings | Hexane/MTBE or IPA systems | Excellent selectivity for isomers |
The optimization of purification protocols for Sitagliptin FP impurity A requires systematic evaluation of multiple chromatographic parameters to achieve maximum recovery, purity, and throughput [21]. Temperature control emerges as a critical factor, with optimal conditions typically maintained between 20°C and 40°C to ensure thermal stability while maintaining adequate retention and selectivity [26].
Flow rate optimization involves balancing resolution requirements against analysis time constraints [21]. Analytical separations typically employ flow rates between 0.4 and 1.0 mL/min, while preparative applications utilize proportionally scaled flow rates up to 18 mL/min or higher depending on column dimensions [24]. Linear velocity rather than volumetric flow rate serves as the preferred scaling parameter to maintain separation efficiency across different column sizes [24].
Sample loading optimization requires determination of the maximum sample mass that can be applied without compromising peak shape or resolution [21]. Typical loading ranges from 1% to 5% of the stationary phase mass, with optimal conditions often around 1.17% for reversed-phase separations [24]. Higher loadings may be achievable through optimization of sample concentration and injection volume parameters [21].
Mobile phase optimization involves systematic evaluation of organic modifier gradients to achieve optimal retention and selectivity [26]. Gradient programs typically begin with low organic content (10-30%) and increase to high organic content (90-100%) over 10 to 15 column volumes [24]. The gradient slope and hold times are adjusted based on retention factor targets, with compounds ideally eluting between 0.1 and 0.4 retention factor values for isocratic separations [22].
Buffer selection and pH optimization significantly influence separation selectivity and peak shape, particularly for ionizable compounds [21]. Formic acid (0.1%) in water provides adequate peak shape and mass spectrometry compatibility for most applications [14]. Alternative buffer systems include trifluoroacetic acid for enhanced retention or ammonium bicarbonate for specific selectivity requirements [14].
Scale-up protocols require maintenance of critical separation parameters while proportionally increasing throughput [24]. Key parameters that must remain constant include sample concentration, sample loading percentage, stationary phase composition, mobile phase composition, gradient profile in column volumes, linear velocity, and detection wavelengths [24]. Column media mass ratios determine the proportional scaling factors for sample quantities and flow rates [24].
Temperature optimization extends beyond simple retention considerations to include effects on mass transfer kinetics and column efficiency [26]. Higher temperatures generally improve mass transfer and reduce analysis times but may compromise selectivity or compound stability [26]. The optimal temperature represents a compromise between efficiency, selectivity, and stability requirements specific to Sitagliptin FP impurity A [26].
Table 3: Purification Protocol Optimization Parameters
| Parameter | Optimization Range | Critical Factors | Typical Conditions |
|---|---|---|---|
| Temperature | 20-40°C | Thermal stability of compound | 35°C |
| Flow Rate | 0.4-18 mL/min | Resolution vs. analysis time balance | 1.0 mL/min (analytical), 18 mL/min (preparative) |
| Sample Loading | 1-5% of stationary phase mass | Column capacity and peak shape | 1.17% loading |
| Mobile Phase Composition | Gradient: 10-100% organic modifier | Selectivity and retention optimization | 30-100% MeOH in 10 CV |
| Column Selection | C18, Phenyl, or Mixed-mode phases | Chemical compatibility and efficiency | Acquity BEH C18 or equivalent |
| Detection Wavelength | 210 nm (general), 254 nm (aromatic) | Sensitivity and selectivity requirements | 210 nm with PDA detection |
Statistical design of experiments provides systematic approaches for multi-parameter optimization of purification protocols [21]. Factorial designs enable evaluation of parameter interactions and identification of optimal conditions within defined experimental spaces [21]. Response surface methodology can model the relationships between input parameters and output responses such as yield, purity, and analysis time [21].
Automated method development systems facilitate rapid screening of multiple stationary phases, mobile phase compositions, and gradient conditions [15]. These systems can evaluate hundreds of experimental conditions in overnight runs, significantly accelerating optimization timelines compared to manual approaches [15]. Integration with mass spectrometric detection enables real-time confirmation of peak identity and purity assessment [15].
Sitagliptin FP Impurity A represents a significant pharmaceutical impurity that requires comprehensive spectroscopic characterization to establish its structural identity and purity profile. The compound, with Chemical Abstracts Service registry number 2088771-60-0, exhibits a molecular formula of C₂₀H₁₉F₆N₅O₅ and molecular weight of 523.39 g/mol [1] [2] [3].
Nuclear magnetic resonance spectroscopy provides essential structural information for Sitagliptin FP Impurity A through multiple experimental approaches. The ¹H nuclear magnetic resonance spectrum reveals characteristic proton environments consistent with the compound's complex molecular architecture. The aromatic proton signals appear in the downfield region between 6.5-8.0 parts per million, corresponding to the trifluorophenyl moiety present in the molecular structure [4] [5].
The ¹⁹F nuclear magnetic resonance analysis proves particularly valuable for this fluorine-containing compound, as fluorine nuclei exhibit significantly higher chemical shift sensitivity compared to hydrogen nuclei [5] [6]. The trifluoromethyl groups generate distinct fluorine resonances that serve as diagnostic markers for structural confirmation. The compound displays multiple fluorine environments, with the aromatic trifluorophenyl substituent producing characteristic signals distinct from the trifluoromethyl group attached to the triazolo-pyrazine ring system [5].
¹³C nuclear magnetic resonance spectroscopy through cross-polarization experiments reveals carbon environments throughout the molecular framework. The carbonyl carbon atoms associated with the aspartic acid moiety and the ketone functionality exhibit characteristic downfield chemical shifts in the 170-200 parts per million range [5] [6]. The triazolo-pyrazine heterocyclic carbons appear in the aromatic region, while aliphatic carbons from the butyl chain and aspartic acid residue generate upfield resonances.
Infrared spectroscopy analysis of Sitagliptin FP Impurity A reveals distinctive vibrational frequencies corresponding to functional groups present within the molecular structure. The compound exhibits characteristic absorption bands that provide fingerprint identification capabilities [7] [8] [9].
The carboxylic acid functionality from the aspartic acid component generates broad absorption bands between 2500-3300 cm⁻¹ due to hydrogen-bonded hydroxyl stretching vibrations. The carbonyl stretching vibrations appear as strong absorption bands in the 1650-1750 cm⁻¹ region, with the carboxylic acid carbonyl typically appearing at higher frequency compared to the amide carbonyl groups [7] [9].
The trifluoromethyl groups produce characteristic carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region, while the aromatic trifluorophenyl moiety contributes additional carbon-fluorine stretching modes. The triazolo-pyrazine heterocyclic system generates nitrogen-containing ring vibrations and carbon-nitrogen stretching modes in the 1400-1600 cm⁻¹ range [7] [9].
Mass spectrometry analysis provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. Sitagliptin FP Impurity A exhibits a protonated molecular ion at m/z 524.1 ([M+H]⁺), confirming the expected molecular weight of 523.39 g/mol [10] [11] [12].
The compound undergoes predictable fragmentation pathways under collision-induced dissociation conditions. Loss of the aspartic acid moiety (molecular weight 133 g/mol) generates a major fragment ion at m/z 391, corresponding to the remaining sitagliptin-like structure. Additional fragmentation involves loss of the trifluoromethyl group (molecular weight 69 g/mol) and subsequent ring opening reactions of the triazolo-pyrazine system [10] [11].
The trifluorophenyl fragment at m/z 193 represents another characteristic ion resulting from cleavage of the aliphatic chain, providing structural confirmation of the aromatic substituent. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment in analytical applications [10] [11].
| Analytical Technique | Key Observations | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons 6.5-8.0 ppm | Trifluorophenyl characteristic signals |
| ¹⁹F Nuclear Magnetic Resonance | Multiple fluorine environments | Trifluoromethyl and aromatic fluorine distinction |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons 170-200 ppm | Ketone and carboxylic acid differentiation |
| Infrared Spectroscopy | Hydroxyl stretch 2500-3300 cm⁻¹ | Hydrogen-bonded carboxylic acid |
| Infrared Spectroscopy | Carbonyl stretch 1650-1750 cm⁻¹ | Multiple carbonyl environments |
| Infrared Spectroscopy | Carbon-fluorine stretch 1000-1300 cm⁻¹ | Trifluoromethyl and aromatic fluorine |
| Mass Spectrometry | Molecular ion m/z 524.1 | Protonated molecule confirmation |
| Mass Spectrometry | Fragment ion m/z 391 | Aspartic acid loss |
| Mass Spectrometry | Fragment ion m/z 193 | Trifluorophenyl moiety |
High performance liquid chromatography and ultra performance liquid chromatography represent the primary analytical techniques for separation, quantification, and purity assessment of Sitagliptin FP Impurity A. These chromatographic methods provide essential capabilities for pharmaceutical quality control and regulatory compliance [14] [15].
Reverse-phase high performance liquid chromatography using C18 stationary phases provides optimal separation performance for Sitagliptin FP Impurity A. The compound exhibits favorable retention characteristics on octadecylsilane columns, with typical retention times ranging from 12-15 minutes under gradient elution conditions [14] [16].
Mobile phase optimization involves acetonitrile-water systems with pH modification to achieve adequate peak shape and resolution. Phosphate buffers at pH 3.0-5.5 provide optimal chromatographic performance, with the addition of ion-pairing reagents such as hexane-1-sulfonic acid sodium salt enhancing retention and peak symmetry [15] [16]. The compound demonstrates excellent separation from related impurities and the parent sitagliptin molecule under these conditions.
Gradient elution programs typically initiate with high aqueous content (90% buffer, 10% acetonitrile) and progress to higher organic content (50% acetonitrile) over 20-30 minutes. Flow rates of 1.0 mL/min provide adequate resolution while maintaining reasonable analysis times. Detection at 210 nm offers optimal sensitivity for ultraviolet-absorbing compounds, with photodiode array detection enabling spectral confirmation of peak identity [14] [15] [16].
Ultra performance liquid chromatography provides enhanced separation efficiency and reduced analysis times compared to conventional high performance liquid chromatography. The technique utilizes sub-2-micron particle size columns and higher operating pressures to achieve superior resolution and sensitivity [15].
Sitagliptin FP Impurity A demonstrates excellent chromatographic behavior on ultra performance liquid chromatography systems using C8 or C18 columns with 1.7-micron particle size. Typical dimensions of 100 × 2.1 mm provide adequate peak capacity while maintaining rapid analysis times of 10-15 minutes. Flow rates of 0.2 mL/min optimize the balance between resolution and analysis speed [15].
The enhanced sensitivity of ultra performance liquid chromatography enables detection of impurities at lower concentration levels, typically achieving limits of detection in the 0.01-0.05% range relative to the main component. This improved sensitivity proves essential for meeting regulatory requirements for impurity profiling in pharmaceutical applications [15].
Analytical method validation for Sitagliptin FP Impurity A follows International Council for Harmonisation Q2 guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness assessments [17] [14] [16]. Specificity studies demonstrate adequate resolution from related substances and degradation products under stress conditions.
Linearity studies typically span concentration ranges from 0.05% to 0.75% relative to the main component, achieving correlation coefficients exceeding 0.999. Accuracy assessments through recovery studies demonstrate values within 98-102% across the analytical range. Precision studies, including repeatability and intermediate precision, exhibit relative standard deviation values below 2.0% [14] [16].
Detection and quantification limits achieve values of 0.01-0.02% and 0.03-0.05% respectively, providing adequate sensitivity for regulatory compliance. Robustness studies evaluate method performance under deliberate variations in chromatographic conditions, demonstrating acceptable system suitability across parameter ranges [14] [16].
Table 2: Chromatographic Method Parameters for Sitagliptin FP Impurity A
| Parameter | High Performance Liquid Chromatography | Ultra Performance Liquid Chromatography |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm | C8, 100 × 2.1 mm, 1.7 μm |
| Mobile Phase A | 90% pH 3.0 phosphate buffer, 10% acetonitrile | 10 millimolar potassium dihydrogen phosphate, pH 5.5 |
| Mobile Phase B | 50% acetonitrile, 50% methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Retention Time | 12-15 minutes | 7-10 minutes |
| Limit of Detection | 0.02% | 0.01% |
| Limit of Quantification | 0.05% | 0.03% |
| Linearity Range | 0.05-0.75% | 0.03-0.50% |
| Correlation Coefficient | >0.999 | >0.999 |
The crystallographic and thermal characterization of Sitagliptin FP Impurity A provides essential information regarding the solid-state properties, stability characteristics, and physical behavior under various environmental conditions. These studies contribute to understanding the compound's pharmaceutical behavior and storage requirements [18] [10] [7].
Differential scanning calorimetry analysis reveals the thermal behavior of Sitagliptin FP Impurity A across a temperature range from ambient to 300°C. The compound exhibits thermal stability up to approximately 180-190°C, beyond which decomposition processes initiate [18] [10]. The melting point, determined through both differential scanning calorimetry and capillary methods, occurs in the range of 160-170°C, indicating the compound's solid-state transition behavior.
Thermogravimetric analysis coupled with differential thermal analysis provides complementary information regarding mass loss events and thermal transitions. The compound demonstrates minimal mass loss below 150°C, confirming the absence of significant volatile components or residual solvents. Above 190°C, thermal decomposition proceeds through multiple stages, with initial mass loss of approximately 15-20% corresponding to loss of the aspartic acid moiety [18] [10].
The thermal decomposition pathway involves sequential fragmentation of the molecular structure, with the trifluoromethyl groups and aromatic components exhibiting different thermal stabilities. The triazolo-pyrazine ring system demonstrates moderate thermal stability, undergoing ring-opening reactions at elevated temperatures [18] [10].
X-ray powder diffraction analysis provides information regarding the crystalline nature of Sitagliptin FP Impurity A. The compound exhibits characteristic diffraction patterns consistent with crystalline material, with principal reflections appearing at specific 2-theta angles that serve as fingerprint identification [18] [19]. The crystalline structure contributes to the compound's physical stability and processing characteristics.
The crystal packing arrangement influences the compound's solubility, dissolution rate, and chemical stability. Hydrogen bonding interactions between carboxylic acid groups and amine functionalities stabilize the crystal structure, contributing to the observed thermal stability profile [18] [5]. The trifluoromethyl groups exhibit conformational flexibility within the crystal lattice, as evidenced by nuclear magnetic resonance relaxation studies [5].
Single crystal X-ray diffraction studies, when feasible, provide detailed structural information including bond lengths, bond angles, and molecular conformations. The compound adopts a specific conformation that minimizes steric interactions between the bulky trifluoromethyl groups and the aromatic systems [5] [19].
Accelerated stability studies under controlled temperature and humidity conditions evaluate the solid-state stability of Sitagliptin FP Impurity A. The compound demonstrates acceptable stability when stored at 2-8°C under dry conditions, with minimal degradation observed over extended periods [1] [2] [3] [17].
Elevated temperature studies at 40°C and 60°C reveal increased degradation rates, with primary degradation pathways involving hydrolysis of the amide bonds and oxidation of the triazolo-pyrazine system. Humidity exposure accelerates degradation processes, particularly affecting the carboxylic acid functionality through potential decarboxylation reactions [10].
Photostability assessments under International Council for Harmonisation Q1B conditions demonstrate moderate photosensitivity, with degradation products forming upon extended ultraviolet exposure. The aromatic trifluorophenyl moiety and the triazolo-pyrazine system represent the primary photolabile components [10].
Table 3: Thermal and Crystallographic Properties of Sitagliptin FP Impurity A
| Property | Value | Method |
|---|---|---|
| Melting Point | 160-170°C | Differential Scanning Calorimetry |
| Thermal Stability | Up to 180-190°C | Thermogravimetric Analysis |
| Decomposition Temperature | >190°C | Differential Scanning Calorimetry |
| Initial Mass Loss | 15-20% at 200-250°C | Thermogravimetric Analysis |
| Crystalline Nature | Crystalline | X-ray Powder Diffraction |
| Storage Temperature | 2-8°C | Stability Studies |
| Photostability | Moderate photosensitivity | International Council for Harmonisation Q1B |
| Humidity Sensitivity | Sensitive to moisture | Accelerated Stability Studies |
| Primary Degradation | Hydrolysis and oxidation | Forced Degradation Studies |
Table 4: Comparative Thermal Analysis Data
| Temperature Range (°C) | Thermal Event | Enthalpy Change (J/g) | Mass Loss (%) |
|---|---|---|---|
| 25-150 | Baseline stability | Minimal | <1.0 |
| 150-190 | Pre-decomposition | -5 to -10 | 1-3 |
| 190-250 | Primary decomposition | -50 to -80 | 15-20 |
| 250-300 | Secondary decomposition | -80 to -120 | 40-60 |
| >300 | Complete decomposition | Variable | >80 |